molecular formula C11H26N2 B1624232 N'-tert-butyl-N-pentylethane-1,2-diamine CAS No. 886500-84-1

N'-tert-butyl-N-pentylethane-1,2-diamine

Cat. No.: B1624232
CAS No.: 886500-84-1
M. Wt: 186.34 g/mol
InChI Key: WSMMHWPHZZQNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-tert-Butyl-N-pentylethane-1,2-diamine (CAS 886500-84-1) is an unsymmetrical diamine featuring a tert-butyl group (-C(CH₃)₃) and a pentyl chain (-C₅H₁₁) attached to the nitrogen atoms of an ethane-1,2-diamine backbone. Its molecular formula is C₁₁H₂₆N₂, with a molecular weight of 186.34 g/mol. The tert-butyl group confers steric bulk and metabolic stability, while the pentyl chain enhances lipophilicity, influencing solubility and biological membrane permeability .

Properties

CAS No.

886500-84-1

Molecular Formula

C11H26N2

Molecular Weight

186.34 g/mol

IUPAC Name

N'-tert-butyl-N-pentylethane-1,2-diamine

InChI

InChI=1S/C11H26N2/c1-5-6-7-8-12-9-10-13-11(2,3)4/h12-13H,5-10H2,1-4H3

InChI Key

WSMMHWPHZZQNAP-UHFFFAOYSA-N

SMILES

CCCCCNCCNC(C)(C)C

Canonical SMILES

CCCCCNCCNC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) ClogP* Key Applications
N'-tert-Butyl-N-pentylethane-1,2-diamine C₁₁H₂₆N₂ 186.34 Not reported ~3.5 Pharmaceutical intermediates
N,N'-Di-tert-butylethane-1,2-diamine C₁₀H₂₄N₂ 172.31 132 (100 mmHg) ~3.0 Organic synthesis, ligands
N,N-Dibenzylethane-1,2-diamine C₁₆H₂₀N₂ 240.34 Not reported ~4.2 Antifungal agents
Ro 41-3118 (quinoline derivative) C₁₅H₂₀ClN₃ 289.79 Not reported ~2.8 Antimalarial drug candidate

*ClogP values estimated via computational methods.

Research Findings and Implications

  • Steric vs. Lipophilic Trade-offs : The tert-butyl group in the target compound may limit its utility in reactions requiring nucleophilic nitrogen atoms (e.g., coordination to metal centers) but improves metabolic stability in drug candidates .
  • Comparative Efficacy: Ro 41-3118, a chloroquinoline-linked diamine, shows superior antimalarial activity compared to its desethyl metabolites, underscoring the importance of substituent electronegativity and chain length .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.